molecular formula C19H18N2O2S B091898 Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- CAS No. 100-93-6

Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-

Cat. No. B091898
CAS RN: 100-93-6
M. Wt: 338.4 g/mol
InChI Key: KEZPMZSDLBJCHH-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities. These compounds are characterized by a sulfonamide group attached to a benzene ring, which can be further modified with various substituents to enhance their biological properties and target specificity.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the benzene ring to achieve desired biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the attachment of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of compounds with phenyl-1,2,3-triazole moieties explores the use of linkers like ether, thioether, and amino types to confer additional flexibility and enhance inhibitory activity against carbonic anhydrase . The synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide involves the slow evaporation solution growth technique to grow high-quality single crystals for structural characterization .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using X-ray single crystal techniques, revealing its crystallization in the monoclinic space group with specific unit cell parameters . The crystal structures of other derivatives, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, also exhibit interesting features like π–π interactions and hydrogen-bonding interactions that form a three-dimensional network .

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions that are crucial for their biological activity. For instance, the introduction of a fluorine atom in the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides significantly increases COX-1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors . The chemical reactions involved in the synthesis of these compounds are carefully designed to achieve high selectivity and potency for their target enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure and the substituents present on the benzene ring. Density functional theory (DFT) calculations, as well as experimental techniques, are used to determine properties such as vibrational frequencies, NMR chemical shifts, absorption wavelengths, and optimized geometric parameters. These properties are essential for understanding the interaction of these compounds with biological targets and for predicting their behavior in biological systems .

Future Directions

The future directions for “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-” could involve further exploration of its potential applications in pharmaceutical development and organic synthesis. More research could also be conducted to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

N-(4-anilinophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-15-7-13-19(14-8-15)24(22,23)21-18-11-9-17(10-12-18)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZPMZSDLBJCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059222
Record name Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-

CAS RN

100-93-6
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Record name Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-
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Record name Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-
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Record name 4'-anilinotoluene-4-sulphonanilide
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Record name P-(P-TOLUENESULFONAMIDO)DIPHENYLAMINE
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